2,2'-(2,5-Dibromo-1,4-phenylene)diacetic acid
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Overview
Description
2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid is an organic compound with the molecular formula C10H8Br2O4. It is a derivative of phenylene with two bromine atoms and two acetic acid groups attached to the phenylene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid typically involves multiple steps, including bromination and oxidation reactions. One common method involves the bromination of 1,4-diacetylbenzene followed by oxidation to introduce the acetic acid groups . The reaction conditions often require the use of bromine or bromine-containing reagents and strong oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid .
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The acetic acid groups can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and acetic acid groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,2’-(2,5-Dibromo-1,4-phenylene)bis(oxy)diethanol: Similar structure but with hydroxyl groups instead of acetic acid groups.
2,2’-(1,4-Phenylenebis(oxy))diacetic acid: Similar structure but without bromine atoms.
Uniqueness
2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid is unique due to the presence of both bromine atoms and acetic acid groups on the phenylene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
2-[2,5-dibromo-4-(carboxymethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O4/c11-7-1-5(3-9(13)14)8(12)2-6(7)4-10(15)16/h1-2H,3-4H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFDINIDTSXWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)CC(=O)O)Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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